Fmoc-D-Thz-OH
Description
Significance of Non-Canonical Amino Acid Derivatives in Peptide Science
Peptide-based therapeutics and research tools have garnered significant attention due to their inherent specificity and biological relevance. However, natural peptides often suffer from limitations such as poor metabolic stability, rapid degradation by proteases, and low bioavailability. Non-canonical amino acids (ncAAs) provide a powerful strategy to overcome these challenges by expanding the chemical diversity of peptides rsc.orgresearchgate.netnih.gov.
The incorporation of ncAAs allows for the fine-tuning of peptide properties, including:
Enhanced Stability: Modifications can increase resistance to enzymatic degradation rsc.orgresearchgate.netmdpi.com.
Improved Bioactivity: Altered structures can lead to increased binding affinity to targets or novel biological functions rsc.orgresearchgate.netchemimpex.com.
Conformational Control: Specific ncAAs can induce or stabilize particular secondary structures, influencing peptide folding and function researchgate.netsmolecule.com.
Introduction of Functional Handles: ncAAs can carry unique chemical groups for conjugation, labeling, or further modification mdpi.comchemimpex.comsmolecule.com.
Fmoc-D-Thz-OH exemplifies the utility of ncAAs by serving as a protected form of cysteine or a synthetic analogue, enabling controlled introduction of sulfur-containing functionalities or specific steric bulk within a peptide chain.
Overview of the Thiazolidine-4-carboxylic Acid (Thz) Scaffold in Chemical Biology
The thiazolidine-4-carboxylic acid (Thz) scaffold is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid group attached at the 4-position. This scaffold is derived from the condensation of cysteine with aldehydes or ketones, or can be synthesized through other chemical routes jifro.irekb.egpsu.edu. Thiazolidine (B150603) derivatives have a broad spectrum of biological activities and are recognized for their importance in medicinal chemistry and chemical biology jifro.irekb.egpsu.edumdpi.com.
Key aspects of the Thz scaffold in chemical biology include:
Structural Analogy and Mimicry: Thz can act as a proline analogue or mimic other amino acids, influencing peptide conformation and receptor interactions jifro.irnih.gov.
Protection and Masking: The thiazolidine ring can effectively mask reactive functional groups, such as the thiol of cysteine, preventing unwanted side reactions during synthesis smolecule.com. This "masked cysteine" approach allows for the controlled introduction of a thiol group at a later stage of synthesis or after peptide assembly.
Versatile Building Block: Thz derivatives are utilized in the synthesis of various bioactive molecules, including peptides, and have been explored for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties jifro.irekb.egpsu.edumdpi.com.
Chiral Auxiliary: The chiral nature of the Thz scaffold can be exploited in asymmetric synthesis to create enantiomerically pure compounds chemimpex.com.
This compound leverages the Thz scaffold's inherent properties, combined with the widely used Fmoc protecting group, to facilitate its integration into standard solid-phase peptide synthesis (SPPS) protocols.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNZLPLVVGCMO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198545-89-0 | |
| Record name | (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Properties and Synthesis of Fmoc D Thz Oh
Fmoc-D-Thz-OH is a well-defined chemical entity with specific properties that make it amenable to peptide synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Product Name | This compound | chemimpex.comsmolecule.comiris-biotech.de |
| Synonyms | Fmoc-D-Thiazolidine-4-Carboxylic Acid, Fmoc-D-thiaproline, N-Fmoc-D-thiazolidine-4-carboxylic acid | chemimpex.comsmolecule.compeptide.com |
| CAS Number | 198545-89-0 | chemimpex.comsmolecule.comiris-biotech.depeptide.com |
| IUPAC Name | (4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | smolecule.com |
| Molecular Formula | C₁₉H₁₇NO₄S | chemimpex.comsmolecule.compeptide.com |
| Molecular Weight | 355.42 g/mol | smolecule.comiris-biotech.de |
| Melting Point | 151-159 °C | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.comiris-biotech.de |
| Enantiomeric Purity | min. 99.7% | iris-biotech.de |
| Optical Rotation | [α]D²⁰ = +70 ± 2º (C=1 in DMF) | chemimpex.com |
| Appearance | White crystalline powder | chemimpex.com |
| Storage Conditions | 2-8°C | chemimpex.comiris-biotech.dechemicalbook.com |
The Fmoc protecting group on the nitrogen atom of the thiazolidine (B150603) ring is stable under acidic conditions but can be readily cleaved using mild basic conditions (e.g., piperidine (B6355638) or DBU), a key feature of the Fmoc/tBu solid-phase peptide synthesis strategy smolecule.comgoogle.com. This selective deprotection allows for the sequential addition of amino acids to build the peptide chain.
Applications of Fmoc D Thz Oh in Peptide Research
Advanced Derivatization Strategies of this compound for Peptide and Peptidomimetic Construction
This compound serves as a key building block that can be further derivatized or utilized in synthetic strategies that leverage its inherent structural features. These strategies are crucial for overcoming challenges in peptide synthesis, such as aggregation, and for enabling site-specific modifications for biological applications.
N-Alkylation and N-Methylation Approaches with Thiazolidine (B150603) Derivatives
The introduction of N-alkylation, particularly N-methylation, into peptide sequences can significantly alter their conformational preferences, metabolic stability, and receptor binding affinities google.comresearchgate.net. Thiazolidine derivatives, including those related to this compound, play a role in these modifications.
One approach involves the synthesis of N-methylated cysteine derivatives, where the thiazolidine ring acts as a protected precursor. The thiazolidine moiety can be reduced, and the resulting cysteine derivative can then undergo N-methylation using standard chemical methods, such as treatment with sodium hydride and methyl iodide researchgate.net. This process yields N-methylated amino acid building blocks that can be incorporated into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). For instance, the synthesis of Fmoc,Me-Cys(R)-OH, a derivative of N-methyl cysteine, has been achieved through the reduction and subsequent protection of a thiazolidine precursor researchgate.net.
Alternatively, pre-synthesized N-methyl thiazolidine derivatives, such as N-methyl-thiazolidine-4-carboxylic acid (N-MeThz-OH), can be directly coupled into peptide sequences using standard Fmoc SPPS protocols google.com. The incorporation of such N-methylated residues can confer distinct properties to the resulting peptides, potentially enhancing their resistance to enzymatic degradation or modulating their biological activity by influencing backbone conformation and hydrogen bonding patterns google.com.
Functionalization for Bioconjugation Applications
The thiazolidine ring within this compound can be strategically manipulated to serve as a masked functional group, particularly for bioconjugation strategies such as oxime ligation rsc.orgrsc.org. Oxime ligation is a chemoselective reaction that forms a stable bond between an aldehyde or ketone and an aminooxy group, widely used for labeling peptides and proteins.
The thiazolidine ring can be opened under specific conditions to reveal a reactive aldehyde moiety. This process, often referred to as "uncaging," can be achieved through metal-assisted hydrolysis, employing catalysts like palladium(II) or silver(I) salts rsc.org. Alternatively, treatment with reagents such as iodine can also facilitate the ring opening and aldehyde generation rsc.org. Once the aldehyde is exposed, it can readily react with an aminooxy-functionalized molecule (e.g., an aminooxyacetyl peptide or a biomolecule bearing an aminooxy group) to form a stable oxime linkage rsc.orgrsc.org. This strategy allows for precise, site-specific conjugation of peptides to other molecules, surfaces, or biomaterials, which is invaluable in developing biosensors, targeted drug delivery systems, and diagnostic tools chemimpex.comiris-biotech.de. The Fmoc protecting group on the alpha-amino group remains compatible with these derivatization steps, allowing for controlled manipulation within the Fmoc-SPPS framework rsc.org.
Furthermore, thiazolidine derivatives have been recognized for their utility as "turn-inducers" in peptide synthesis, mimicking the conformational effects of proline residues. Their incorporation can facilitate peptide cyclization and help prevent aggregation during solid-phase synthesis chempep.comresearchgate.netnih.gov. This conformational control is indirectly a form of functionalization, as it dictates the peptide's three-dimensional structure and its interaction with biological targets.
Table 1: Derivatization Strategies Involving this compound and Thiazolidine Derivatives
| Derivatization Strategy/Application | Description | Key Reagents/Conditions | Outcome/Purpose | Relevant this compound Role | References |
| N-Methylation of Cysteine Precursor | Synthesis of N-methylated cysteine derivatives from thiazolidine precursors. | Reduction of thiazolidine ring, followed by N-methylation (e.g., NaH/CH3I). | Creation of N-methyl amino acid building blocks for peptides with altered conformational and metabolic properties. | Thiazolidine moiety serves as a protected precursor to N-methylated cysteine. | researchgate.net |
| Direct Use of N-Methyl Thiazolidine | Incorporation of pre-synthesized N-methyl thiazolidine derivatives into peptide chains. | Coupling of N-MeThz-OH using standard Fmoc SPPS. | Introduction of N-methylated residues to modify peptide properties, such as stability and binding affinity. | This compound is a related D-enantiomer of a thiazolidine building block used in similar strategies. | google.com |
| Aldehyde Generation for Oxime Ligation | Uncaging of an aldehyde from the thiazolidine ring for bioconjugation. | Metal-assisted hydrolysis (Pd(II), Ag(I) catalysts), Iodine treatment. | Enables site-specific conjugation via oxime formation with aminooxy-functionalized molecules, useful for labeling and conjugation. | This compound can serve as the thiazolidine precursor for aldehyde generation. | rsc.org, rsc.org |
| Thiazolidine as a Turn-Inducer/Cyclization Aid | Incorporation of the thiazolidine ring to influence peptide conformation and facilitate cyclization. | Direct incorporation into peptide sequence during Fmoc SPPS. | Mimics proline's conformational effects, aids in peptide cyclization, and helps prevent aggregation. | This compound is a building block for introducing such conformationally restricted residues. | chempep.com, researchgate.net, nih.gov |
Design and Synthesis of Cyclic Peptides Incorporating Thiazolidine Residues
The incorporation of thiazolidine residues, derived from this compound, is a powerful strategy for the synthesis of cyclic peptides. These residues can act as "turn-inducers," pre-organizing the linear peptide precursor into a conformation that is favorable for macrocyclization. researchgate.netuni-kiel.de This approach often leads to higher yields and reduced side reactions compared to the cyclization of flexible, linear peptides. researchgate.netnih.gov
On-Resin Cyclization Techniques for Thiazolidine-Containing Peptides
On-resin cyclization is a widely used technique that offers several advantages, including the simplification of purification procedures. nih.govspringernature.com In this method, the linear peptide, containing a thiazolidine residue, is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). semanticscholar.orgunifi.it The thiazolidine moiety, introduced using this compound, helps to adopt a pseudo-turn conformation, bringing the N- and C-termini of the peptide chain into proximity. researchgate.netuni-kiel.de This pre-organization significantly facilitates the final ring-closing step.
The cyclization can be achieved through various chemical strategies, including the formation of an amide bond (lactamization). nih.govspringernature.com The choice of resin is crucial; for instance, 2-chlorotrityl chloride (2-CTC) resin is often employed as it allows for the cleavage of the protected linear peptide under mild acidic conditions, which can then be cyclized in solution. semanticscholar.org Alternatively, cyclization can be performed directly on the resin, followed by cleavage to release the final cyclic peptide. nih.gov The "pseudo-dilution" effect of the solid support helps to minimize intermolecular side reactions that can lead to oligomerization. nih.gov
A notable example involves the use of a thiazolidine residue to facilitate the synthesis of aerucyclamides, a class of cyclic hexapeptides. The linear precursor containing the thiazole (B1198619) moiety was assembled on 2-CTC resin, and after cleavage, the macrocyclization was performed in solution. semanticscholar.org Another innovative on-resin cyclization method is the thiol-ene "click" reaction, where the thiol group of a cysteine residue reacts with an alkene incorporated into the peptide backbone. nih.gov
Solution-Phase Macrocyclization Strategies
Solution-phase macrocyclization remains a fundamental technique for the synthesis of cyclic peptides, often following the solid-phase synthesis of the linear precursor. springernature.comsci-hub.se After the linear peptide containing the thiazolidine residue is cleaved from the solid support, it is dissolved in a suitable solvent at high dilution to favor intramolecular cyclization over intermolecular reactions. sci-hub.se
The thiazolidine residue, by inducing a turn-like conformation, increases the effective molarity of the reacting ends of the peptide, thereby promoting the desired cyclization. uni-kiel.denih.gov Various coupling reagents, such as HBTU, PyBOP, and DIC, are commonly used to facilitate the formation of the amide bond in solution. semanticscholar.org
For instance, in the total synthesis of the cyclohexapeptide natural products PF1171, the linear hexapeptides were first constructed via SPPS. The final macrocyclization was then carried out in the solution phase using HBTU as the coupling agent. semanticscholar.org The choice of the cyclization site is critical and is often selected to minimize steric hindrance. semanticscholar.org
Formation of Disulfide Bonds and Alternative Cyclic Structures via Thiazolidine Intermediates
Thiazolidine residues can serve as masked cysteine residues. nii.ac.jpnih.gov This property allows for the regioselective formation of disulfide bonds, a common feature in many biologically active cyclic peptides. nih.govnih.gov The synthesis involves incorporating this compound into the peptide chain. After the desired linear sequence is assembled, the thiazolidine ring can be selectively opened to reveal a free thiol group. iris-biotech.de This can be achieved under mild conditions, for example, using methoxylamine. iris-biotech.de
Once the thiol is unmasked, disulfide bond formation can be induced through oxidation. nih.gov This can be done either in solution or on the solid support. acs.org This strategy allows for the creation of complex cyclic structures with multiple disulfide bridges. For example, a peptide can be synthesized with one cysteine protected as a thiazolidine and others with different protecting groups, enabling the stepwise and regioselective formation of disulfide bonds. acs.org
Furthermore, the 1,2-aminothiol functionality of an N-terminal cysteine, which can be generated from a thiazolidine precursor, can react with an aldehyde to form a stable thiazolidine ring, providing an alternative method for macrocyclization. uni-kiel.dersc.org This reaction can proceed via a ring-contraction mechanism from a tricyclic intermediate. nih.gov
Peptidomimetic Development Using this compound as a Core Building Block
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. jocpr.comresearchgate.net this compound serves as a valuable building block in the development of peptidomimetics due to its ability to introduce conformational constraints and mimic key structural features of natural peptides. core.ac.uknih.gov
Mimicking Amide Bonds and Inducing Conformational Constraint
The thiazolidine ring, when incorporated into a peptide backbone, can act as a mimic of a cis-proline amide bond. academie-sciences.frworldscientific.com The steric hindrance introduced by the substituents on the thiazolidine ring can force the preceding peptide bond to adopt a cis conformation, a feature that is often crucial for the biological activity of peptides. academie-sciences.frworldscientific.com This conformational constraint can lock the peptide into a specific three-dimensional structure, which can enhance its binding affinity to its target receptor. mdpi.com
Modulation of Peptide Conformation and Folding
Research has shown that the presence of a thiazolidine ring can accelerate the folding process of proteins that contain cis-proline residues in their native state. nih.gov The thiazolidine moiety can lower the energy barrier for the cis/trans isomerization of the preceding peptide bond, which is often a rate-limiting step in protein folding. nih.gov This modulation of peptide conformation is a powerful tool for protein engineering and the design of peptides with enhanced biological activity.
Design of Enzyme Inhibitors and Modulators Incorporating Thiazolidine
The thiazolidine ring, a core structural feature of this compound, serves as a valuable scaffold in the rational design of enzyme inhibitors and modulators. Its unique stereochemical and conformational properties allow it to mimic transition states of enzymatic reactions or to interact with specific residues in an enzyme's active site, leading to potent and selective inhibition.
Researchers have successfully incorporated the thiazolidine moiety into molecules targeting a range of enzymes. For instance, thiazolidinedione derivatives have been designed as inhibitors of the MurB enzyme, which is essential for the synthesis of the bacterial cell wall, presenting a novel approach to developing antimicrobial agents. orientjchem.org In the fight against tuberculosis, a rational inhibitor design approach has led to the development of nanomolar thiazolidine inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS), an enzyme crucial for the bacterium's growth and virulence. nih.gov Hit expansion through chemical synthesis improved the half-maximal inhibitory concentration (IC50) to 350 nM. nih.gov
Furthermore, thiazolidine-2,4-dione derivatives have been identified as a new class of glutaminase (B10826351) inhibitors, which are significant targets in cancer therapy due to their role in tumor metabolism. nih.gov These compounds have shown to inhibit cancer cell growth and reduce tumor size in preclinical models. nih.gov Other cancer-related enzymes, such as thymidylate synthase (TS), which is critical for DNA biosynthesis, have also been targeted with thiazolidinedione-based hybrids. tandfonline.com In the context of diabetic complications, new hybrids of 2,4-thiazolidinedione (B21345) have been developed as potent and non-competitive inhibitors of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic neuropathy and retinopathy. openrepository.com
The design strategy often involves computational methods like molecular docking and pharmacophore modeling to predict the binding interactions between the thiazolidine-containing compound and the target enzyme's active site. orientjchem.orgnih.govopenrepository.com This structure-guided approach allows for the optimization of the inhibitor's potency and selectivity.
| Target Enzyme | Therapeutic Area | Thiazolidine Derivative Type | Reported Potency (Example) |
|---|---|---|---|
| Pantothenate Synthetase (PS) | Tuberculosis | Thiazolidines | IC50 = 350 nM nih.gov |
| Glutaminase (KGA/GAC) | Cancer | Thiazolidine-2,4-diones | Inhibition of cell growth and tumor size reduction nih.gov |
| Thymidylate Synthase (TS) | Cancer | Thiazolidinedione-1,3,4-oxadiazole hybrids | IC50 = 1.67 µM tandfonline.com |
| Aldose Reductase (AR) | Diabetic Complications | 2,4-Thiazolidinedione hybrids | IC50 = 0.16 µM openrepository.com |
| MurB Enzyme | Bacterial Infections | 3,5-disubstituted-2,4-thiazolidinediones | Glide score = -5.866 Kcal orientjchem.org |
Role of this compound in Enhancing Biological Activity and Modulating Molecular Interactions
This compound is a key building block in the synthesis of peptides and peptidomimetics, where it plays a significant role in enhancing biological activity and modulating molecular interactions. chemimpex.com The incorporation of the D-thiazolidine-4-carboxylic acid structure introduces specific conformational constraints into the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation that is favorable for binding to its biological target, thereby enhancing its potency.
The unique structural properties conferred by the thiazolidine ring can lead to improved drug efficacy. chemimpex.com It is frequently used in the development of cyclic peptides, which often exhibit enhanced biological activity compared to their linear counterparts. chemimpex.commdpi.com The cyclic nature, combined with the conformational influence of the thiazolidine ring, can result in peptides with higher affinity and selectivity for their targets.
Impact on Proteolytic Stability and Bioavailability of Peptide Analogues
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their resulting poor bioavailability. The incorporation of this compound into a peptide sequence is a strategic approach to overcome these limitations. As a D-amino acid derivative, it introduces a non-natural stereocenter into the peptide chain. rsc.org Proteases, which are chiral enzymes, typically exhibit high specificity for L-amino acid substrates, making peptides containing D-amino acids significantly more resistant to enzymatic cleavage. rsc.org
Facilitating Targeting of Specific Biological Pathways and Receptors
The use of this compound is instrumental in designing peptides that can effectively target specific biological pathways and receptors. chemimpex.com Its unique structure aids in creating compounds that can interact more effectively with biological targets, which can enhance the precision of a therapeutic agent. chemimpex.com The conformational constraints imposed by the thiazolidine ring can orient key side chains of the peptide in a precise manner, optimizing interactions with a specific receptor binding pocket.
This targeted approach is particularly valuable in the development of novel therapeutics for complex diseases. For instance, researchers utilize this compound in the design of anti-cancer and anti-viral drugs, where targeting specific cellular pathways is crucial for efficacy and minimizing off-target effects. chemimpex.com Additionally, the thiazolidine moiety is used in bioconjugation processes to attach biomolecules to drugs or imaging agents, facilitating the creation of targeted drug delivery systems that can home in on specific cells or tissues. chemimpex.comchemimpex.com
Advanced Applications in Protein Engineering and Functional Biomolecule Development
This compound and its derivatives are valuable tools in the advanced fields of protein engineering and the development of functional biomolecules. The compound plays a critical role in the chemical modification of proteins, enabling scientists to create proteins with altered or enhanced properties, such as improved stability or novel enzymatic activity. chemimpex.com
One of the most significant applications is in the chemical synthesis of proteins via Native Chemical Ligation (NCL). In this powerful technique, the thiazolidine (Thz) group serves as a protected form of a cysteine (Cys) residue. nih.govnih.gov After a peptide segment containing the Thz moiety is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS), it can be ligated to another peptide segment. nih.gov Subsequently, the Thz ring can be unmasked under specific conditions to reveal the native cysteine residue, allowing for the formation of a native peptide bond at the ligation site. nih.govnih.gov This strategy is crucial for assembling large, functional proteins that are difficult or impossible to produce using recombinant DNA technology alone, including mirror-image proteins composed of D-amino acids. nih.gov This approach has been used to synthesize a mirror-image monobody targeting the chemokine MCP-1. nih.gov
This capacity for site-specific modification and total chemical synthesis opens up new avenues for creating novel functional biomolecules, such as proteins with unnatural amino acids, post-translational modifications, or fluorescent labels for studying protein dynamics and interactions.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Fmoc-D-thiazolidine-4-carboxylic acid, Fmoc-D-thiaproline chemimpex.com |
| CAS Number | 198545-89-0 chemimpex.comwuxiapptec.com |
| Molecular Formula | C19H17NO4S chemimpex.com |
| Molecular Weight | 355.4 g/mol chemimpex.com |
| Appearance | White crystalline powder chemimpex.comchemimpex.com |
| Purity | ≥ 99% (HPLC) chemimpex.comchemimpex.com |
| Melting Point | 151-159 °C chemimpex.com |
| Storage Conditions | 0-8 °C chemimpex.comchemimpex.com |
Analytical and Computational Studies of Fmoc D Thz Oh and Its Peptide Derivatives
Chromatographic Methodologies for Analysis and Purification of Thiazolidine-Containing Peptides
Chromatographic techniques are indispensable tools in the synthesis and analysis of peptides incorporating the Fmoc-D-Thz-OH moiety. They provide the means to monitor reaction progress, isolate desired products, and assess the purity of the final compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the real-time monitoring of solid-phase peptide synthesis (SPPS) and subsequent purification of thiazolidine-containing peptides. nih.goviris-biotech.de During SPPS, HPLC is used to analyze the efficiency of coupling and deprotection steps. For instance, in flow-based peptide synthesis, the effluent from the reaction vessel can be continuously monitored by a UV detector at a wavelength where the Fmoc group absorbs strongly, allowing for precise tracking of the synthesis progress. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis and purification of these peptides. pnas.orgrsc.org In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgdoi.org The separation is based on the hydrophobicity of the peptides.
The progress of ligation reactions, such as native chemical ligation (NCL) involving thiazolidine-containing fragments, is also effectively monitored by analytical HPLC. pnas.orgchemrxiv.org Researchers can track the consumption of starting materials and the formation of the desired ligated product over time. Following synthesis and cleavage from the solid support, crude peptide mixtures are purified using preparative HPLC to isolate the target peptide from truncated sequences and other impurities. doi.orgrsc.org The purity of the final peptide is then confirmed by analytical HPLC, where a sharp, single peak is indicative of a highly pure compound. doi.org
Table 1: Representative HPLC Conditions for Thiazolidine-Containing Peptides
| Parameter | Application | Details | Reference |
| Column | Analytical & Preparative | Vydac C18 (4.6 x 250 mm for analytical, 10 x 250 mm for preparative) | doi.org |
| Mobile Phase A | Elution | Water with 0.1% TFA | doi.org |
| Mobile Phase B | Elution | Acetonitrile with 0.1% TFA | doi.org |
| Flow Rate | Elution | 1.0 mL/min (analytical), 3.0 mL/min (preparative) | doi.org |
| Detection | Monitoring | UV at 210 nm or 220 nm | doi.orgrsc.org |
| Gradient | Separation | Linear gradient of Mobile Phase B in A | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination is invaluable for the structural characterization of this compound derivatives and thiazolidine-containing peptides. doi.orgrsc.org As the peptide elutes from the HPLC column, it is introduced into the mass spectrometer, which provides a mass-to-charge ratio (m/z) for the molecule. rsc.org
This technique is routinely used to confirm the molecular weight of synthesized peptides, providing a crucial checkpoint for verifying that the correct amino acid sequence has been assembled. doi.orgnii.ac.jp For instance, after purification of a thiazolidine-containing peptide, LC-MS analysis can confirm the expected molecular weight, validating the identity of the purified compound. rsc.org
LC-MS is also instrumental in monitoring chemical reactions, such as the conversion of a peptide hydrazide to a peptide thioester, where the mass difference between the starting material and the product can be clearly identified. rsc.org Furthermore, high-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule, further solidifying its structural identification. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications in Synthetic Monitoring
Spectroscopic Characterization Methodologies for this compound Derivatives
Spectroscopic techniques are fundamental to the detailed structural elucidation of this compound and its peptide derivatives, providing insights into atomic connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to elucidate the structure of this compound derivatives and the peptides that contain them. rsc.orgrsc.orgmdpi.com
¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework of the molecule. mdpi.com For example, in the ¹H NMR spectrum of a thiazolidine-containing compound, characteristic signals for the protons on the thiazolidine (B150603) ring can be identified, and their coupling constants (J-values) can provide information about the ring's puckering and the dihedral angles between adjacent protons. researchgate.net Similarly, the aromatic protons of the Fmoc group exhibit distinct signals in the downfield region of the spectrum.
Conformational analysis of peptides containing thiazolidine rings is particularly important as the ring can influence the local peptide backbone conformation. sigmaaldrich.com The thiazolidine ring, being a five-membered heterocycle, can adopt various puckered conformations, and NMR can help determine the predominant conformation in solution. researchgate.net For larger peptides, multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign all proton resonances and to identify through-space proximities between protons, which are then used to calculate a three-dimensional structure. mdpi.comnih.gov The conformational preferences of thiazolidine-containing peptides, including the potential for cis-trans isomerism around the peptide bond preceding the thiazolidine, can be investigated using these advanced NMR methods. nih.govpdbj.org
Table 2: Illustrative ¹H and ¹³C NMR Data for a Protected Thiazolidine Derivative
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J) | Assignment | Reference |
| ¹H NMR | 7.75 | d, J = 7.6 Hz | Ar-CH (Fmoc) | |
| 7.58 | d, J = 6.4 Hz | Ar-CH (Fmoc) | ||
| 7.39 | t, J = 7.6 Hz | Ar-CH (Fmoc) | ||
| 7.30 | t, J = 7.6 Hz | Ar-CH (Fmoc) | ||
| 5.41 | d, J = 8.4 Hz | -NH | ||
| 4.56-4.50 | m | CH | ||
| 4.46-4.38 | m | CH₂ | ||
| 4.20 | t, J = 6.8 Hz | CH (Fmoc) | ||
| ¹³C NMR | 172.6 | - | C=O (acid) | |
| 156.1 | - | C=O (Fmoc) | ||
| 144.0, 143.8 | - | Ar-C (Fmoc) | ||
| 141.5 | - | Ar-C (Fmoc) | ||
| 127.9, 127.2 | - | Ar-CH (Fmoc) | ||
| 125.2 | - | Ar-CH (Fmoc) | ||
| 120.2, 120.1 | - | Ar-CH (Fmoc) | ||
| 67.1 | - | CH₂ (Fmoc) | ||
| 52.8 | - | CH | ||
| 47.3 | - | CH (Fmoc) | ||
| 37.1 | - | CH₂ |
While NMR and mass spectrometry are the workhorses for structural analysis, other spectroscopic techniques are emerging and finding application in the study of thiazolidine-containing molecules. Fluorescence spectroscopy, for example, can be used to study the interaction of these molecules with biological targets. nih.gov Changes in the fluorescence properties of a molecule upon binding can provide information about the binding affinity and mechanism.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the context of this compound derivatives, IR can confirm the presence of carbonyl groups (from the carboxylic acid and the Fmoc protecting group) and N-H bonds. rsc.org
Furthermore, advanced mass spectrometry techniques, such as those that analyze fragmentation patterns, can offer insights into the structure of cysteine-derived molecules, including thiazolidines. nih.gov The way a molecule breaks apart in the mass spectrometer can reveal details about its connectivity and the nature of its side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis
Computational Approaches to this compound Research
Computational chemistry provides a powerful lens through which to investigate the properties of this compound and its derivatives at a molecular level. Molecular modeling and docking studies are increasingly used to predict the conformations of thiazolidine-containing peptides and their interactions with biological receptors. researchgate.netnih.gov These in silico methods can guide the design of new peptide analogues with enhanced activity or specificity.
Conformational Analysis and Molecular Modeling of Thiazolidine-Containing Peptides
The thiazolidine ring, formed from the condensation of a cysteine residue with an aldehyde, introduces significant conformational rigidity into a peptide backbone. This feature is exploited by researchers to stabilize specific secondary structures, such as β-turns and cis-amide bonds, which are often critical for receptor binding and biological function.
Molecular modeling and simulation are indispensable tools for investigating the structural impact of thiazolidine incorporation. researchgate.net Computational studies on model hexapeptides containing a thiazolidine-based dipeptide mimetic have been conducted to evaluate their propensity to induce β-turn conformations. researchgate.net These simulations assess key geometric parameters, such as the distance between the α-carbons of the first (i) and fourth (i+3) residues of a turn sequence (dCα) and the hydrogen bond distance between the backbone NH of the i+3 residue and the C=O of the i residue. researchgate.net A dCα value of less than 7 Å is a defining characteristic of a β-turn. researchgate.net
Research indicates that the stereochemistry at the C-2 position of the thiazolidine ring plays a pivotal role in determining the resulting conformation. researchgate.net Specifically, molecular modeling studies have shown that diastereomers with an (R) configuration at the C-2 atom exhibit a high propensity to form a type II β-turn. researchgate.net
Furthermore, thiazolidine derivatives, such as 2,2-dimethylthiazolidine, have been used as "pseudoprolines" to lock the peptide bond in a cis conformation. pdbj.org In a study on an analog of δ-conotoxin EVIA, NMR spectroscopy combined with molecular modeling confirmed that the introduction of a dimethylthiazolidine unit successfully induced a cis amide bond, mimicking the presumed bioactive conformation of the natural toxin. pdbj.org The stability of the thiazolidine ring under various conditions, as confirmed by NMR stability studies, makes it a reliable component for these structural manipulations. diva-portal.org
| Thiazolidine Application | Key Finding | Methodology | Reference |
|---|---|---|---|
| β-Turn Mimetic | Diastereomers with an (R) configuration at the C-2 atom of the thiazolidine ring show a high propensity for inducing type II β-turns. | Molecular Modeling/Simulation of model hexapeptides. | researchgate.net |
| Proline Surrogate | Dimethylthiazolidine units can effectively "lock" an adjacent amide bond in the cis conformation, mimicking bioactive structures. | NMR Spectroscopy, Molecular Modeling. | pdbj.org |
| Structural Scaffold | The thiazolidine ring is a stable heterocyclic system under various pH conditions, suitable for peptide synthesis and structural constraint. | NMR Spectroscopy. | diva-portal.org |
Structure-Activity Relationship (SAR) Studies Through Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are extensively used to elucidate the SAR of thiazolidine-containing compounds. researchgate.netmdpi.com These approaches help identify the key structural features required for biological activity and guide the design of new, more effective analogues. mdpi.comnih.gov
For instance, in the development of substrate-specific ERK1/2 inhibitors, SAR studies were performed on a series of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione derivatives. researchgate.net Computational and synthetic approaches revealed that the position of substituents on the benzylidene ring was critical for activity. Shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring resulted in a significant improvement in the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.net
Similarly, comprehensive computational studies have been applied to 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. mdpi.com A robust QSAR model was developed using multiple linear regression (MLR) analysis, which successfully correlated the structural features of the compounds with their inhibitory activity (R² = 0.942). mdpi.com Molecular docking simulations further illuminated the binding modes of these inhibitors within the PTP1B active site, showing that the thiazolidine ring can interact with key residues such as ASP48, while other parts of the molecule form hydrogen bonds and π-alkyl interactions with residues like TYR46, ALA217, and CYS215. mdpi.com In other contexts, the thiazolidinone core has been shown to act as a mimetic of the Gln residue of a natural substrate, highlighting its versatility in mimicking peptide structures. mdpi.com
These computational SAR studies provide a rational framework for designing novel therapeutic agents by predicting the biological activity of proposed structures before their synthesis, thereby accelerating the drug discovery process. nih.gov
| Target | Thiazolidine Scaffold | Computational Method | Key SAR Finding | Reference |
|---|---|---|---|---|
| ERK1/2 | 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione | SAR analysis, synthesis | Shifting the ethoxy group on the phenyl ring from the 4- to the 2-position significantly enhanced anti-proliferative activity. | researchgate.net |
| PTP1B | 5-(substituted benzylidene) thiazolidine-2,4-dione | QSAR, Molecular Docking, DFT | The thiazolidine ring interacts with ASP48; substitutions on the benzene (B151609) ring influence hydrogen bonding and π-alkyl interactions with key residues. | mdpi.com |
| COX-2 | 2-aryl-3-(phenylamino)-4-thiazolidinones | Molecular Docking | Compounds with a methyl group on the phenyl ring exhibited high COX-2 inhibitory selectivity and potency. | nih.gov |
| SARS-CoV-2 Mpro | Thiazolidine-4-one derivatives | Molecular Docking | The thiazolidinone core acts as a Gln mimetic; a nitro-substituted aromatic portion establishes key π-π stacking interactions with the catalytic His-41. | mdpi.com |
Future Directions and Emerging Research Avenues for Fmoc D Thz Oh
Development of Novel and Efficient Synthetic Routes for Thiazolidine (B150603) Amino Acid Derivatives
The demand for thiazolidine-containing compounds in drug discovery and materials science necessitates the continuous development of more efficient and versatile synthetic methodologies. Current research focuses on several key areas to improve the synthesis of thiazolidine amino acid derivatives like Fmoc-D-Thz-OH.
Furthermore, researchers are investigating novel catalytic systems, including the use of magnetic nanoparticles, to enhance reaction efficiency and simplify product purification. researchgate.net The modification of existing methods, such as the Hantzsch thiazole (B1198619) synthesis, is also being explored to produce thiazole-containing building blocks with satisfactory yields for incorporation into larger molecules. frontiersin.org These advancements are critical for making thiazolidine derivatives more accessible for a broader range of research and industrial applications.
Table 1: Comparison of Synthetic Routes for Thiazolidine Derivatives
| Synthetic Approach | Key Features | Advantages |
| Green Chemistry | Use of catalysts like vanadyl sulfate, ultrasonic irradiation. nih.gov | Environmentally friendly, sustainable. nih.gov |
| One-Pot, Multi-Component Reactions | Condensation-cyclization of multiple reactants in a single step. nih.gov | Streamlined process, reduced waste, improved yield. nih.gov |
| Nanocatalysis | Utilization of magnetic nanoparticles as catalysts. researchgate.net | Enhanced reaction efficiency, simplified purification. researchgate.net |
| Modified Hantzsch Synthesis | Adaptation of a classic method for specific building blocks. frontiersin.org | Good yields for targeted thiazole-containing compounds. frontiersin.org |
Expansion of Applications in the Synthesis of Complex Bioactive Natural Products and Analogues
This compound and its derivatives are instrumental in the total synthesis of complex bioactive natural products, particularly cyclic peptides with therapeutic potential. The thiazolidine moiety serves as a stable protecting group for cysteine, which is often a key component of these molecules.
A notable example is the synthesis of zelkovamycin (B1683626) analogues, a family of cyclic octapeptides with potent antibacterial and antiviral activity. mdpi.comresearchgate.net The synthesis of these complex molecules relies on the Fmoc solid-phase peptide strategy, where Fmoc-protected amino acids, including a thiazole-containing amino acid derived from D-alanine (Boc-D-Ala-Thz-OH), are sequentially coupled. mdpi.com Similarly, the synthesis of pagoamide A, a natural product with complex structural features, utilizes pre-constructed thiazole building blocks in a modular approach that is broadly applicable to other peptide natural products. frontiersin.org
The development of efficient synthetic routes for these building blocks is crucial for enabling the synthesis and biological evaluation of a wider range of natural product analogues. This allows for the exploration of structure-activity relationships and the optimization of therapeutic properties. For instance, the synthesis of an analogue of the antifungal cyclic lipopeptide iturin A involved the use of D-1,3-thiazolidine-4-carboxylic acid (D-Thz) to introduce an N-terminal cysteine for subsequent cyclization. frontiersin.org
Advances in High-Throughput Synthesis and Screening of Peptide Libraries
The generation and screening of large, diverse peptide libraries are powerful tools for drug discovery. This compound plays a role in the construction of these libraries, particularly for cyclic peptides, which offer advantages in terms of stability and binding affinity. nih.gov
Innovations in high-throughput synthesis (HTS) are moving towards tag-free technologies for the creation of cyclic peptide libraries in solution. nih.gov This approach avoids the complexities and potential interferences of traditional encoding tags. Methodologies have been developed for the combinatorial synthesis and screening of cyclic peptide libraries, enabling the rapid identification of analogues with improved biological activities. nih.gov For example, a library of tyrocidine A analogues was generated and screened, leading to the discovery of compounds with significantly improved therapeutic indices. nih.gov
The integration of advanced analytical techniques, such as mass spectrometry, is crucial for the rapid identification of active peptides from these libraries. nih.gov Furthermore, the development of novel screening assays, including those that can be performed on-bead, allows for the efficient testing of entire libraries against biological targets in a short amount of time. nih.gov The ability to incorporate unique building blocks like this compound into these high-throughput workflows expands the chemical space that can be explored, increasing the probability of discovering novel peptide-based therapeutics.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique properties of peptides and their derivatives are increasingly being harnessed in the fields of materials science and nanotechnology. The incorporation of amino acids like DOPA (3,4-dihydroxyphenylalanine), often protected using Fmoc chemistry during synthesis, into polymers has been explored for applications such as adhesives, metal-polymer nanocomposites, and antifouling coatings. researchgate.net The ability of catechol groups in DOPA to chelate heavy metals is a key feature driving this research. researchgate.net
The self-assembly of dipeptide structures to form nanomaterials is another active area of investigation. For instance, Fmoc-diphenylalanine (Fmoc-Phe-Phe-OH) based dipeptides have been used to create structures that can be coated with a polydopamine layer and subsequently decorated with plasmonic nanoparticles for catalytic applications. fytronix.com
Furthermore, the development of nanotechnological platforms for drug delivery and diagnostics is a major focus. Nanoparticles with various coatings are being designed to reduce non-specific interactions, prolong circulation time, and improve therapeutic outcomes. The precise chemical synthesis of peptides, facilitated by reagents like this compound, is essential for creating well-defined peptide-based nanomaterials and for functionalizing the surface of nanoparticles to achieve targeted delivery and specific biological interactions. The convergence of peptide chemistry with materials science and nanotechnology holds immense promise for the creation of novel functional materials with a wide range of applications in biomedicine and beyond. unict.it
Q & A
Basic: What is the role of Fmoc-D-Thz-OH in solid-phase peptide synthesis (SPPS)?
Answer:
this compound is a D-configured, Fmoc-protected amino acid derivative used to incorporate the non-natural thiazolidine (Thz) moiety into peptides. Its primary function is to introduce conformational constraints or enhance peptide stability via the Thz ring’s rigidity. In SPPS, the Fmoc group is selectively removed under basic conditions (e.g., 20% piperidine in DMF), while the Thz side chain remains inert, enabling orthogonal protection strategies .
Basic: How should this compound be stored to maintain stability during peptide synthesis?
Answer:
Store lyophilized this compound at -20°C in a desiccated environment to prevent hydrolysis of the Fmoc group. For dissolved stocks (e.g., in DMSO or DMF), aliquot to avoid freeze-thaw cycles and store at -80°C for ≤6 months or -20°C for ≤1 month. Pre-warm to 37°C and sonicate briefly before use to ensure homogeneity .
Advanced: How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Answer:
Coupling challenges arise due to the Thz ring’s steric bulk. To enhance efficiency:
- Use 2× molar excess of this compound relative to resin-bound peptide.
- Activate with HATU/DIPEA in DMF for 1–2 hours at 25°C.
- For recalcitrant cases, employ double coupling or microwave-assisted synthesis (e.g., 50°C, 20 W, 10 min) .
Advanced: What analytical techniques validate the incorporation and purity of this compound in synthetic peptides?
Answer:
- HPLC (RP-C18) : Monitor retention time shifts (e.g., ~12–14 min in 0.1% TFA/ACN gradients) to confirm Thz insertion.
- Mass Spectrometry (MS) : Verify molecular ions (e.g., [M+H]⁺) with expected mass increments (e.g., +352.34 Da for this compound).
- NMR (¹H/¹³C) : Confirm stereochemistry via coupling constants (e.g., J = 6–8 Hz for D-configuration) and Thz ring protons (δ 4.5–5.5 ppm) .
Advanced: How does the Thz ring in this compound influence peptide secondary structure?
Answer:
The Thz moiety imposes a Cγ-exo puckering conformation , stabilizing β-turn or helical structures. Comparative CD spectroscopy studies show peptides with D-Thz exhibit enhanced resistance to proteolysis (e.g., 75% remaining after 24h in serum vs. 20% for L-Thz analogs). This property is leveraged in designing bioactive peptides with improved pharmacokinetics .
Advanced: What strategies prevent racemization during this compound incorporation?
Answer:
Racemization risks increase under basic conditions. Mitigation steps:
- Use low-temperature coupling (0–4°C) with HOBt/DIC activation.
- Limit exposure to piperidine during Fmoc deprotection (≤2 × 5 min treatments).
- Monitor enantiopurity via chiral HPLC (e.g., Chirobiotic T column, 85:15 hexane/EtOH) .
Advanced: How can researchers resolve contradictions in reported Thz ring stability under acidic conditions?
Answer:
Discrepancies arise from varying acid strengths and reaction times. For example:
- TFA (95%) : Thz ring remains intact for ≤2h but degrades at ≥4h (observe via LC-MS loss of 72 Da fragment).
- HCl (6M) : Stable for ≤1h at 25°C.
Recommend pre-testing stability under project-specific cleavage conditions (e.g., TFA/scavengers) .
Advanced: What orthogonal protection strategies are compatible with this compound in complex peptide architectures?
Answer:
Pair this compound with:
- Alloc/ivDde groups for selective deprotection via Pd(0)/hydrazine.
- Photolabile groups (NVOC) for spatiotemporal control in light-directed synthesis.
- Validate orthogonality via MALDI-TOF MS after sequential deprotection steps .
Advanced: How can this compound improve peptide-based drug delivery systems?
Answer:
The Thz ring enhances:
- Membrane permeability : LogP increases by ~1.5 units vs. linear analogs (measured via PAMPA assay).
- Targeted delivery : Conjugation with cell-penetrating peptides (CPPs) via CuAAC click chemistry (e.g., Thz-azide + CPP-alkyne) .
Advanced: What computational tools predict the impact of D-Thz on peptide-receptor binding dynamics?
Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model Thz-induced conformational restraints.
- Docking Studies (AutoDock Vina) : Compare binding affinities of D-Thz vs. L-Thz peptides to receptors (e.g., GPCRs).
- Validate predictions via SPR (KD measurements) and ITC (thermodynamic profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
